![molecular formula C22H21IrN2O2- B12045053 Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III)](/img/structure/B12045053.png)
Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III)
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Overview
Description
Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate)iridium(III) (Ir(MDQ)₂(acac)) is a red-phosphorescent iridium(III) complex widely utilized in organic light-emitting diodes (OLEDs). Its structure comprises a central iridium atom coordinated by two cyclometalated 2-methyldibenzo[f,h]quinoxaline ligands and one acetylacetonate ancillary ligand. This complex exhibits a distorted octahedral geometry, promoting efficient spin-orbit coupling and strong phosphorescence in the red spectral region (~610–630 nm) .
Ir(MDQ)₂(acac) is notable for its high external quantum efficiency (EQE) of up to 24.5%, low turn-on voltage (2.4 V), and minimal efficiency roll-off even at high brightness (e.g., 22% EQE at 1,000 cd/m²) . These properties stem from its balanced charge transport, suppressed triplet-triplet annihilation (TTA), and compatibility with exciplex-forming hosts, enabling its use in both monochrome and white OLEDs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III) involves the coordination of 2-methyldibenzo[f,h]quinoxaline ligands with an iridium metal center. The reaction typically occurs in the presence of acetylacetonate, which acts as a chelating agent. The formation of Ir-N and Ir-C bonds is crucial in this process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. Sublimation is often used to purify the final product, achieving a purity level of over 99% .
Chemical Reactions Analysis
Electrochemical Reactivity
Cyclic voltammetry reveals redox processes influenced by ligand architecture :
Impact of Substituents :
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Methyl groups on dibenzoquinoxaline enhance electron density at Ir, lowering oxidation potential compared to halogenated analogs .
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Acac ancillary ligand stabilizes Ir³⁺ better than pyrazinoate, reducing susceptibility to oxidative degradation .
Photochemical Stability in OLEDs
Under operational stress, Ir(MDQ)₂(acac) exhibits:
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Exciton-Polaron Quenching : Degradation at high current densities (>5 V) due to carrier leakage at HTL/ETL interfaces .
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Ligand Dissociation : Partial loss of acac ligand observed in aged devices, forming Ir(MDQ)₂Cl intermediates .
Degradation Pathway :
Ir MDQ acac Δ,hνIr MDQ Cl+acac−+Cl−
Stress Condition | Effect on Efficiency | Source |
---|---|---|
Continuous @ 1000 cd/m² | 7.6% roll-off over 100 hours | |
Thermal (85°C) | <5% luminance loss |
Host-Guest Interactions
In host matrices like CBP or TcTa, energy transfer efficiency depends on:
-
Förster Resonance Energy Transfer (FRET) : Optimal when host triplet energy (ET) exceeds 2.2 eV .
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Charge Trapping : Direct hole/electron trapping at Ir(MDQ)₂(acac) sites dominates at low voltages .
Host Material | Energy Transfer Efficiency | Device Efficiency (cd/A) |
---|---|---|
TcTa | 92% | 28.7 |
CBP | 85% | 24.3 |
Ligand Substitution Reactions
The acac ligand can be replaced by stronger-field ligands (e.g., pyrazinoate), altering emission properties :
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Pyrazinoate Substitution : Red-shifts emission by 15 nm but reduces thermal stability .
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Impact on PLQY : Quantum yield drops from 0.62 (acac) to 0.54 (pyz) due to increased non-radiative decay .
Comparative Stability with Analogues
Ir(MDQ)₂(acac) outperforms homoleptic complexes (e.g., Ir(piq)₃) in operational stability due to reduced intermolecular aggregation .
Complex | LT₉₀ @ 1000 cd/m² (hours) | Source |
---|---|---|
Ir(MDQ)₂(acac) | 220 | |
Ir(piq)₃ | 150 |
Scientific Research Applications
Photonic Applications
Organic Light-Emitting Diodes (OLEDs)
Ir(MDQ)₂(acac) is extensively researched for its role as a phosphorescent emitter in OLEDs. The compound exhibits strong luminescence properties, with fluorescence peaks observed at approximately 608 nm when dissolved in tetrahydrofuran (THF) and absorption maxima around 370 nm in dichloromethane (DCM) . Its efficiency in converting electrical energy into light makes it a candidate for high-performance OLED devices.
- Case Study: High-Efficiency OLEDs
Research has demonstrated that OLEDs incorporating Ir(MDQ)₂(acac) can achieve external quantum efficiencies (EQE) exceeding 51%, showcasing its potential in creating bright and efficient displays . The compound's ability to tune emission colors through structural modifications further enhances its applicability in display technologies.
Nanotechnology
Cell Tracking and Imaging
Recent studies have highlighted the use of Ir(MDQ)₂(acac) in nanotechnology, specifically for cell tracking applications. The compound's luminescent properties allow for sensitive detection and imaging of cells, facilitating advancements in biomedical research . Its stability and efficiency make it suitable for developing novel imaging agents that can be used in live-cell studies.
- Case Study: Nanotechnology-Assisted Cell Tracking
A study published in PubMed Central detailed how Ir(MDQ)₂(acac) was utilized to track cellular movements with high sensitivity, demonstrating its potential as a reliable tool for monitoring biological processes .
Photochemical Applications
Photophysical Studies and Color Tuning
The photophysical characteristics of Ir(MDQ)₂(acac) have been extensively studied, revealing insights into color tuning mechanisms within iridium complexes. The compound's electronic structure allows for manipulation of emission wavelengths by altering ligand environments, which is crucial for applications requiring specific color outputs .
- Case Study: Color Tuning Mechanisms
A comprehensive investigation into the spectroscopic properties of Ir(MDQ)₂(acac) indicated that modifications to the ligand structure could lead to significant shifts in emission spectra, thus providing pathways to design materials with tailored optical properties .
Material Science
Development of Advanced Materials
Ir(MDQ)₂(acac) serves as a precursor for developing advanced materials used in organic electronics. Its incorporation into polymer matrices has been explored to enhance the performance of light-emitting layers in devices, contributing to innovations in flexible electronics and energy-efficient lighting solutions.
- Case Study: Flexible White Organic Light-Emitting Diodes
Research has demonstrated the successful integration of Ir(MDQ)₂(acac) into flexible OLED architectures, resulting in devices that maintain high efficiency while being adaptable for various applications, including wearable technology .
Mechanism of Action
The mechanism of action of Bis(2-methyldibenzo[f,h]quinoxaline) (acetylacetonate) iridium (III) involves the coordination of the 2-methyldibenzo[f,h]quinoxaline ligands with the iridium metal center. This coordination facilitates the transfer of energy, leading to phosphorescence. The compound’s phosphorescent properties are attributed to the efficient intersystem crossing from the singlet to the triplet state, followed by radiative decay .
Comparison with Similar Compounds
Comparison with Similar Compounds
Photophysical and Device Performance
The table below compares Ir(MDQ)₂(acac) with key iridium-based phosphors:
Key Observations :
- PLQY and Energy Gap Law: Ir(MDQ)₂(acac) exhibits a higher photoluminescence quantum yield (PLQY = 0.48) than (piq)₂Ir(acac) (PLQY = 0.20), attributed to reduced non-radiative decay via optimized ligand design . Red emitters typically suffer from lower PLQYs due to the energy gap law, but Ir(MDQ)₂(acac) mitigates this through rigid, bulky ligands that suppress molecular vibrations .
- Efficiency Roll-off : Ir(MDQ)₂(acac) shows superior stability at high current densities compared to Firpic and (piq)₂Ir(acac). This is linked to its undoped emissive layers (EMLs), which suppress TTA by minimizing intermolecular interactions .
- Voltage and Brightness : Ir(MDQ)₂(acac)-based devices achieve 3.4 V at 1,000 cd/m², outperforming Firpic (4.5 V) and (piq)₂Ir(acac) (4.2 V) due to enhanced charge injection in exciplex hosts .
Structural and Host Compatibility
- Horizontal Dipole Alignment : Ir(MDQ)₂(acac) exhibits preferential horizontal orientation of transition dipole moments in evaporated layers, enhancing light outcoupling efficiency by ~30% compared to randomly oriented emitters like Firpic .
- Exciplex Hosts : In interfacial exciplex systems (e.g., NPB/TPBi), Ir(MDQ)₂(acac) achieves 17.2% EQE in solution-processed OLEDs, surpassing Firpic-based devices (12–15% EQE) due to improved carrier recombination efficiency .
- Undoped EMLs : Unlike Ir(ppy)₂(acac), Ir(MDQ)₂(acac) maintains comparable PLQY and emission spectra in undoped layers, enabling simplified device architectures with 5× thinner EMLs .
Biological Activity
Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate) iridium(III), commonly referred to as Ir(MDQ)₂(acac), is a phosphorescent compound that has garnered attention for its potential applications in organic light-emitting diodes (OLEDs) and its biological activity. This article reviews the biological properties of Ir(MDQ)₂(acac), focusing on its mechanisms of action, cellular interactions, and implications for biomedical applications.
Chemical Structure and Properties
Ir(MDQ)₂(acac) belongs to a class of iridium complexes characterized by their luminescent properties. The compound's structure includes:
- Iridium Center : Central metal ion that facilitates electronic transitions.
- Ligands : Two 2-methyldibenzo[f,h]quinoxaline ligands and one acetylacetonate ligand, which contribute to the compound's stability and luminescence.
1. Cellular Uptake and Targeting
Ir(MDQ)₂(acac) exhibits notable cellular uptake mechanisms, primarily through passive diffusion due to its lipophilic nature. Studies have shown that the compound can be utilized in nanotechnology-assisted cell tracking, enabling targeted delivery to specific cellular compartments .
2. Autophagy Induction
Research indicates that Ir(MDQ)₂(acac) can influence autophagy processes within cells. The use of acridine orange staining has been employed to assess autophagic activity, revealing that treatment with Ir(MDQ)₂(acac) leads to an increase in acidic vesicular organelles (AVOs), a hallmark of autophagy induction . The red-to-green fluorescence intensity ratio (R/GFIR) measured via flow cytometry correlates with autophagic flux, suggesting that this compound may enhance the autophagic process.
3. Cytotoxicity and Apoptosis
The cytotoxic effects of Ir(MDQ)₂(acac) have been evaluated in various cancer cell lines. It has been observed that the compound induces apoptosis through reactive oxygen species (ROS) generation, leading to mitochondrial dysfunction and subsequent cell death . This mechanism underscores its potential as an anti-cancer agent.
Case Study 1: In Vitro Analysis on Cancer Cells
A study examined the effects of Ir(MDQ)₂(acac) on human breast cancer cells (MCF-7). The results demonstrated:
- Cell Viability : A significant reduction in cell viability was noted at concentrations above 10 µM after 24 hours.
- Mechanism : Flow cytometry analysis indicated an increase in early and late apoptotic cells, confirming the compound's role in inducing programmed cell death.
Case Study 2: Autophagy Assessment
In another investigation, researchers utilized acridine orange staining to evaluate autophagy in HeLa cells treated with Ir(MDQ)₂(acac). Findings included:
- Increased AVOs : A marked increase in AVOs was observed, indicating enhanced autophagic activity.
- Quantitative Analysis : R/GFIR measurements showed a statistically significant increase post-treatment, validating the compound's efficacy in modulating autophagy .
Data Summary
The following table summarizes key findings related to the biological activity of Ir(MDQ)₂(acac):
Study | Cell Type | Concentration (µM) | Effect | Mechanism |
---|---|---|---|---|
Study 1 | MCF-7 | >10 | Reduced viability | Induction of apoptosis via ROS |
Study 2 | HeLa | 5-20 | Increased AVOs | Enhanced autophagy |
Q & A
Q. Basic: What synthetic methodologies are employed to prepare Ir(MDQ)₂(acac), and how is its purity validated?
Methodological Answer:
Ir(MDQ)₂(acac) is synthesized via a two-step cyclometalation process. First, the methyldibenzo[f,h]quinoxaline (MDQ) ligand is prepared through condensation of 2-methylquinoxaline derivatives with aromatic diketones. The ligand is then reacted with iridium(III) chloride hydrate under refluxing conditions in a 2-ethoxyethanol/water mixture to form the μ-chloro-bridged dimer [Ir(MDQ)₂Cl]₂. Subsequent ligand substitution with acetylacetone (acac) in the presence of a base (e.g., sodium carbonate) yields the final complex. Characterization involves nuclear magnetic resonance (NMR) to confirm ligand coordination, high-resolution mass spectrometry (HRMS) for molecular weight verification, and elemental analysis to validate stoichiometry. Purity (>98%) is assessed via high-performance liquid chromatography (HPLC) .
Q. Basic: How are the photophysical properties of Ir(MDQ)₂(acac) measured, and what key parameters define its emissive behavior?
Methodological Answer:
Photophysical characterization includes:
- Photoluminescence (PL) spectroscopy to determine emission maxima (λₑₘ ≈ 610–630 nm, orange-red) and full-width-at-half-maximum (FWHM).
- Photoluminescence quantum yield (PLQY) measurements using an integrating sphere under nitrogen atmosphere (PLQY ≈ 0.4–0.6 in doped films).
- Cyclic voltammetry (CV) or ultraviolet photoelectron spectroscopy (UPS) to estimate HOMO (-5.3 eV) and LUMO (-2.7 eV) levels .
- Transient PL decay to assess triplet-state lifetimes (typically ~1–3 μs). Aggregation effects are evaluated by comparing PLQY in neat vs. host-doped films .
Q. Advanced: How does the transition dipole moment (TDM) orientation of Ir(MDQ)₂(acac) influence OLED external quantum efficiency (EQE)?
Methodological Answer:
The TDM orientation is quantified using angle-resolved electroluminescence (EL) spectroscopy in complete OLED stacks. Ir(MDQ)₂(acac) exhibits a predominantly horizontal dipole orientation (anisotropy factor ~0.7), which enhances light outcoupling efficiency by up to 30% compared to isotropic emitters. This is modeled via optical simulations incorporating the dipole orientation parameter. Density functional theory (DFT) calculations correlate the molecular dipole moment (≈6.5 D) and ligand planarity with TDM alignment. Devices with optimized orientation achieve EQE >20% .
Q. Advanced: What strategies mitigate efficiency roll-off in Ir(MDQ)₂(acac)-based OLEDs at high luminance?
Methodological Answer:
Efficiency roll-off arises from triplet-triplet annihilation (TTA) and electric-field-induced quenching. Mitigation approaches include:
- Host-guest engineering : Doping Ir(MDQ)₂(acac) into wide-bandgap hosts (e.g., TAPC or mCP) with high triplet energy (T₁ >2.4 eV) to confine excitons.
- Excitonic interlayers : Introducing a thin (1–3 nm) interlayer (e.g., TCTA) between emissive and charge-transport layers to balance hole/electron injection and reduce exciton density gradients.
- Hybrid white OLED architectures : Combining Ir(MDQ)₂(acac) with blue fluorescent emitters (e.g., 4P-NPD) to reduce singlet-triplet energy transfer losses. This achieves a roll-off reduction of 50% at 1,000 cd/m² .
Q. Advanced: How do host materials affect the performance of Ir(MDQ)₂(acac) in non-doped emissive layers (EMLs)?
Methodological Answer:
Non-doped EMLs require hosts with:
- Compatible HOMO/LUMO alignment : Host HOMO should match Ir(MDQ)₂(acac) (-5.3 eV) to facilitate hole injection (e.g., NPB, HOMO = -5.4 eV).
- High charge mobility : Materials like TmPyPB (electron mobility >10⁻³ cm²/V·s) prevent space-charge accumulation.
- Minimal aggregation : Ultra-thin (<5 nm) non-doped EMLs exhibit PLQY comparable to doped layers (0.45 vs. 0.5) due to suppressed molecular aggregation. Device analysis via impedance spectroscopy confirms reduced leakage currents in optimized stacks .
Q. Advanced: What computational methods predict host-guest compatibility for Ir(MDQ)₂(acac) in solution-processed OLEDs?
Methodological Answer:
Host compatibility is screened using:
- Molecular dynamics (MD) simulations : To assess solubility parameters (Hansen solubility coefficients) and predict phase separation.
- Time-dependent DFT (TD-DFT) : To calculate Förster resonance energy transfer (FRET) rates between host and guest.
- Differential scanning calorimetry (DSC) : To verify glass transition temperatures (Tg >120°C) for thermal stability. Example: Blending Ir(MDQ)₂(acac) with polyspirobifluorene hosts achieves uniform inkjet-printed films with <5% PLQY loss after annealing .
Properties
Molecular Formula |
C22H21IrN2O2- |
---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide;(Z)-pent-2-ene-2,4-diol |
InChI |
InChI=1S/C17H11N2.C5H10O2.Ir/c1-11-10-18-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)17(16)19-11;1-4(6)3-5(2)7;/h2-7,9-10H,1H3;3-4,6-7H,1-2H3;/q-1;;/b;5-3-; |
InChI Key |
COKIEXNPEXWYFG-FMFSYIAASA-N |
Isomeric SMILES |
CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC(/C=C(/C)\O)O.[Ir] |
Canonical SMILES |
CC1=CN=C2C3=[C-]C=CC=C3C4=CC=CC=C4C2=N1.CC(C=C(C)O)O.[Ir] |
Origin of Product |
United States |
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